molecular formula C6H3BF6KN B582426 Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate CAS No. 1245906-75-5

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate

Cat. No.: B582426
CAS No.: 1245906-75-5
M. Wt: 252.996
InChI Key: SCXNQNZBEKSPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is an organoboron compound with the molecular formula C6H3BF6KN. It is a white crystalline solid that is soluble in organic solvents such as alcohols and ethers. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate can be synthesized through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to form borohydrides or other reduced boron species.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.

Scientific Research Applications

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the trifluoromethylpyridinyl group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoroborate
  • Potassium quinoline-6-trifluoroborate
  • Potassium pyridine-3-trifluoroborate

Uniqueness

Potassium trifluoro(6-(trifluoromethyl)pyridin-3-yl)borate is unique due to its trifluoromethylpyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

potassium;trifluoro-[6-(trifluoromethyl)pyridin-3-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF6N.K/c8-6(9,10)5-2-1-4(3-14-5)7(11,12)13;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXNQNZBEKSPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF6KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855882
Record name Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-75-5
Record name Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.